molecular formula C14H19N3O2 B1604844 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole CAS No. 73215-11-9

1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole

Cat. No. B1604844
CAS RN: 73215-11-9
M. Wt: 261.32 g/mol
InChI Key: PXECYAIQPVLQQT-UHFFFAOYSA-N
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Description

1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole, commonly known as EDMNB, is a synthetic organic compound with a variety of applications in the scientific research field. It is a nitrobenzimidazole derivative and is used as a ligand for the coordination of metal ions. EDMNB is a versatile compound with a number of potential applications, including the synthesis of novel organometallic complexes, the study of their reactivity, and the potential for use in drug delivery systems.

Scientific Research Applications

Synthesis and Derivative Formation

1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole and its derivatives have been extensively studied in the field of synthetic chemistry. For example, the reduction of similar nitro-benzimidazoles to aminobenzimidazoles has been a subject of interest, demonstrating the potential for creating optically active amino acid derivatives (Hasan, Shaheen, Yunus, & Munir, 2000)(Hasan et al., 2000). This process involves intricate chemical reactions that transform the original benzimidazole compounds into more complex structures with potential pharmaceutical applications.

Crystallographic Studies

Crystallography has been used to understand the structural aspects of benzimidazole derivatives. For instance, the crystal structure of related compounds, such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, has been determined, providing insights into the molecular conformation of these compounds (Ozbey, Kuş, & Göker, 2001)(Ozbey et al., 2001). This information is crucial in understanding how these molecules interact with biological systems, which is essential for their potential therapeutic applications.

Antimicrobial and Antifungal Activities

Some benzimidazole derivatives exhibit significant antibacterial and antifungal activities. Vlaović et al. (1992) synthesized a series of benzimidazoles and tested their antimicrobial efficacy, providing a foundation for the potential use of these compounds in treating infections (Vlaović et al., 1992)(Vlaović et al., 1992). This line of research indicates that benzimidazole derivatives, including 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole, could be promising candidates for developing new antimicrobial agents.

Fluorescence and Solvatochromic Studies

The fluorescent properties of benzimidazole derivatives have also been explored. Verdasco et al. (1995) investigated the solvatochromic effects in different solvents of new benzimidazole derivatives, highlighting their potential use in analytical chemistry applications (Verdasco et al., 1995)(Verdasco et al., 1995). Such studies are important for understanding the photophysical behavior of these compounds, which could be relevant in the development of fluorescence-based sensors and diagnostics.

properties

IUPAC Name

5,6-dimethyl-7-nitro-1-pentan-3-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-5-11(6-2)16-8-15-12-7-9(3)10(4)13(14(12)16)17(18)19/h7-8,11H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXECYAIQPVLQQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C=NC2=C1C(=C(C(=C2)C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30223462
Record name 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole

CAS RN

73215-11-9
Record name 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073215119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-ETHYLPROPYL)-5,6-DIMETHYL-7-NITRO-1H-BENZIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY4DOC4P28
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Hennecke, J Hassink, J Klein… - Environmental …, 2020 - enveurope.springeropen.com
OECD TG 309 “Aerobic Mineralisation in Surface Water” (OECD Test Guideline 309 (2004)) is currently used in regulation for the assessment of the persistence of chemicals in surface …
Number of citations: 2 enveurope.springeropen.com
蔡晓兰, 张圣洁, 方岩雄, 刘全兵, 谭伟 - 化学试剂, 2019 - chinareagent.com.cn
: 采用离子液体/γ-丁内酯(γ-BL) 共混型电解液N-甲基-N-乙基乙基醚双氟磺酰亚胺(PYR 1 (2o2) TFSI)/γ-BL-LiTFSI 作为锂离子电池电解液, 研究了不同比例的PYR 1 (2o2) TFSI 和γ-BL 的共混…
Number of citations: 4 www.chinareagent.com.cn

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